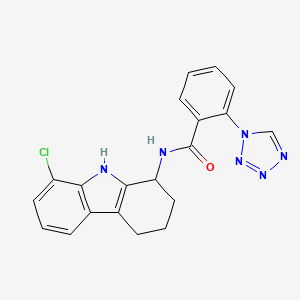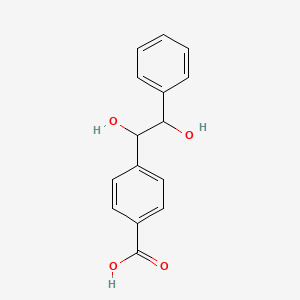![molecular formula C19H25N5O2 B12161899 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B12161899.png)
2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-氧代-3-(4-苯基哌嗪-1-基)哒嗪-1(6H)-基]-N-(丙-2-基)乙酰胺是一种合成有机化合物,在多个科学研究领域引起了人们的兴趣。该化合物以其复杂的结构为特征,包括哒嗪酮核心、苯基哌嗪部分和乙酰胺基团。
准备方法
合成路线和反应条件
2-[6-氧代-3-(4-苯基哌嗪-1-基)哒嗪-1(6H)-基]-N-(丙-2-基)乙酰胺的合成通常涉及多个步骤,从容易获得的起始原料开始。一条常见的合成路线包括以下步骤:
哒嗪酮核心的形成: 哒嗪酮核心可以通过在酸性或碱性条件下,用适当的肼衍生物与二酮进行环化来合成。
苯基哌嗪部分的引入: 苯基哌嗪基团通过亲核取代反应引入,其中哒嗪酮中间体与 1-(4-苯基哌嗪-1-基)卤代物反应。
乙酰胺基团的添加: 最后一步涉及用异丙胺和乙酸酐酰化中间体,形成乙酰胺基团。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产量和纯度。这可以包括使用高通量反应器、连续流动化学和先进的纯化技术,例如重结晶和色谱法。
化学反应分析
反应类型
2-[6-氧代-3-(4-苯基哌嗪-1-基)哒嗪-1(6H)-基]-N-(丙-2-基)乙酰胺可以发生多种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂进行氧化,导致形成相应的氧代衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,导致形成还原衍生物。
取代: 该化合物可以参与亲核或亲电取代反应,其中苯基哌嗪或哒嗪酮部分的官能团被其他基团取代。
常用试剂和条件
氧化: 高锰酸钾、过氧化氢和其他氧化剂,在酸性或碱性条件下。
还原: 硼氢化钠、氢化铝锂和其他还原剂,在无水条件下。
取代: 卤代物、烷基化剂和其他亲电试剂或亲核试剂,在合适的溶剂和温度条件下。
主要形成的产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成氧代衍生物,而还原可能生成醇或胺。取代反应会导致多种取代衍生物,具有不同的官能团。
科学研究应用
作用机制
2-[6-氧代-3-(4-苯基哌嗪-1-基)哒嗪-1(6H)-基]-N-(丙-2-基)乙酰胺的作用机制涉及它与特定分子靶点的相互作用。在阿尔茨海默病的背景下,该化合物充当乙酰胆碱酯酶抑制剂,阻止乙酰胆碱的分解,从而增强胆碱能神经传递。 这种作用有助于缓解认知能力下降和记忆障碍的症状 。该化合物也可能与其他分子通路相互作用,有助于其整体药理学特征。
相似化合物的比较
类似化合物
2-(4-苯基哌嗪-1-基)嘧啶-5-甲酰胺: 这种化合物具有类似的苯基哌嗪部分,并且也因其乙酰胆碱酯酶抑制活性而受到研究.
N-环辛基-2-[6-氧代-3-(4-苯基哌嗪-1-基)哒嗪-1(6H)-基]乙酰胺: 另一个具有类似哒嗪酮核心和苯基哌嗪基团的化合物.
独特性
2-[6-氧代-3-(4-苯基哌嗪-1-基)哒嗪-1(6H)-基]-N-(丙-2-基)乙酰胺因其官能团的特定组合而独一无二,这些官能团赋予了独特的化学反应性和生物活性。它选择性抑制乙酰胆碱酯酶的能力,再加上进一步化学修饰的潜力,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C19H25N5O2 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H25N5O2/c1-15(2)20-18(25)14-24-19(26)9-8-17(21-24)23-12-10-22(11-13-23)16-6-4-3-5-7-16/h3-9,15H,10-14H2,1-2H3,(H,20,25) |
InChI 键 |
LDTWFHIEGVRWSF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161817.png)
![4-methoxy-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12161824.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B12161836.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B12161853.png)
![N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161856.png)
![3-(5-methyl-1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide](/img/structure/B12161857.png)
![N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12161861.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161873.png)
![(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B12161876.png)
methanone](/img/structure/B12161892.png)


![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161920.png)
